(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide
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Overview
Description
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminophenylacetic acid with phenylvinylsulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Coupling Reaction: The intermediate is then coupled with an appropriate reagent to introduce the acetamide group, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products may include sulfonic acids or quinones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, potentially interfering with bacterial folate synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-phenylethyl)acetamide: Similar structure but lacks the sulfonamide group.
4-Acetamidophenyl sulfone: Contains both acetamide and sulfone groups but lacks the phenylvinyl moiety.
Uniqueness
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-16(19)12-14-6-8-15(9-7-14)18-22(20,21)11-10-13-4-2-1-3-5-13/h1-11,18H,12H2,(H2,17,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKQYPSQRYNQQS-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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